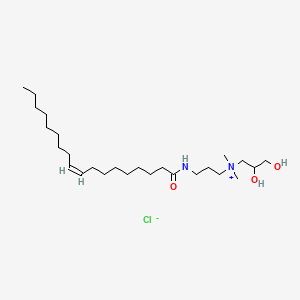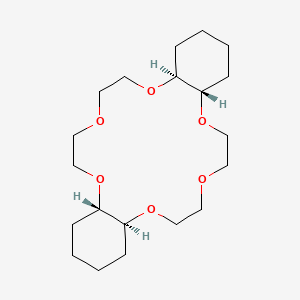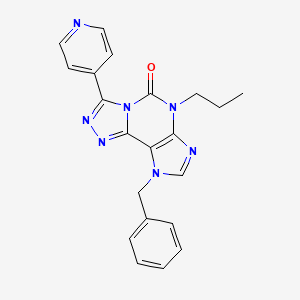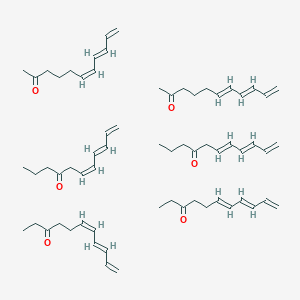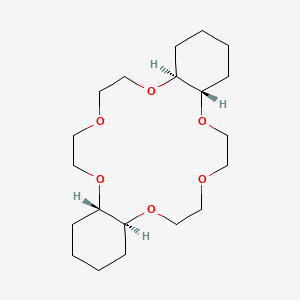
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[3,2-c]pyridine core, multiple functional groups, and stereochemistry, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thieno[3,2-c]pyridine core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Functionalization of the core with various substituents using nucleophilic substitution, electrophilic addition, or other organic reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(3,2-c)pyridine-6-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce alcohols or amines.
- Substitution may result in the introduction of new functional groups.
Wissenschaftliche Forschungsanwendungen
Thieno(3,2-c)pyridine-6-carboxamide derivatives have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide derivatives involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in therapeutic effects. The specific pathways and targets depend on the functional groups and stereochemistry of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Thieno(3,2-c)pyridine-6-carboxamide may include:
- Thieno[2,3-d]pyrimidine derivatives.
- Pyridine-2-carboxamide derivatives.
- Benzothiophene derivatives.
Uniqueness
The uniqueness of Thieno(3,2-c)pyridine-6-carboxamide lies in its specific structure, which combines a thieno[3,2-c]pyridine core with multiple functional groups and stereochemistry. This unique combination can result in distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
| 169168-50-7 | |
Molekularformel |
C33H42F4N4O6S3 |
Molekulargewicht |
762.9 g/mol |
IUPAC-Name |
(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3R)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenylsulfanylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C33H42F4N4O6S3/c1-32(2,3)40-30(44)26-15-28-20(13-14-48-28)16-41(26)17-27(42)24(18-49-22-7-5-4-6-8-22)38-29(43)25(39-31(45)33(35,36)37)19-50(46,47)23-11-9-21(34)10-12-23/h4-12,20,24-28,42H,13-19H2,1-3H3,(H,38,43)(H,39,45)(H,40,44)/t20-,24+,25-,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
HURRTIMYJDPUGL-GOVMIMJISA-N |
Isomerische SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F)O |
Kanonische SMILES |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CSC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


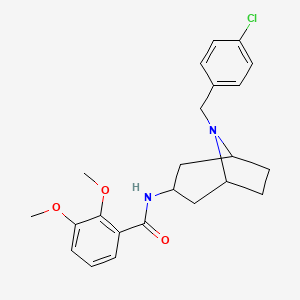

![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)





![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
